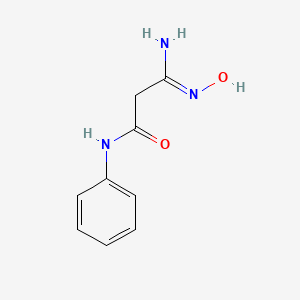
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to a phenylacetamide backbone, which imparts distinct chemical properties.
作用機序
Target of Action
Similar compounds, such as methyl esters of 2-(n-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, have been studied as promising building blocks in peptidomimetic synthesis .
Mode of Action
It’s known that amidoximes, which are structurally similar to this compound, can be reduced in vivo to amidines . Amidines are known to effectively replace the guanidine group of arginine in arginine mimetics for the treatment of blood-coagulation disorders .
Biochemical Pathways
Amidoximes, which are structurally similar to this compound, are known to behave as nitric oxide donors (no donors) because of their transformation by enzymes into amides with a subsequent release of no .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method involves the use of 2-cyanobenzamide, which undergoes coupling and subsequent hydroxyamination to yield the desired product . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share a similar hydroxycarbamimidoyl group and are used in peptidomimetic synthesis.
Ximelagatran: This compound contains a hydroxycarbamimidoyl group and is used as an anticoagulant
Uniqueness
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is unique due to its specific structure, which combines a hydroxycarbamimidoyl group with a phenylacetamide backbone
生物活性
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide, also known as amidoxime derivatives, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound exhibits a range of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₉H₁₁N₃O₂
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study evaluated its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) was found to range from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) between 512 and 1024 µg/mL. The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial growth and survival.
- Biofilm Disruption : The compound interferes with biofilm formation, which is critical in the pathogenesis of fungal infections.
- Nitric Oxide Release : Similar compounds have been shown to release nitric oxide (NO), which can mediate smooth muscle relaxation and exhibit antibacterial properties .
Case Studies
- Antifungal Evaluation : A study focused on the antifungal activity against clinical strains resistant to conventional treatments. Results showed significant inhibition of both planktonic cells and biofilms, highlighting the compound's potential as an alternative antifungal agent .
- Antimicrobial Modifications : Research on related compounds indicated modifications that enhanced antimicrobial activity while maintaining low toxicity levels in mammalian cells. These findings suggest that structural variations can lead to improved therapeutic profiles .
Data Tables
| Activity Type | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Antifungal | 128 - 256 | 512 - 1024 | Up to 92 |
特性
CAS番号 |
61239-31-4 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
(3E)-3-amino-3-hydroxyimino-N-phenylpropanamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChIキー |
XTQZAZLVSUZNQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)C/C(=N\O)/N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















